molecular formula C22H27ClO4 B1664832 Amadinone acetate CAS No. 22304-34-3

Amadinone acetate

Cat. No.: B1664832
CAS No.: 22304-34-3
M. Wt: 390.9 g/mol
InChI Key: PSJMYDLEWUWIAN-KYPKCDLESA-N
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Description

Amadinone acetate: is a steroidal progestin belonging to the 19-norprogesterone and 17α-hydroxyprogesterone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of amadinone acetate involves the acetylation of amadinone. The process typically includes the reaction of amadinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures to ensure the proper formation of the acetate ester .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: : Amadinone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Amadinone acetate exerts its effects by binding to progesterone receptors, thereby mimicking the action of natural progesterone. This binding inhibits the release of gonadotropins, leading to a decrease in the production of androgens and estrogens. The molecular targets include the progesterone receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Amadinone acetate is unique due to its specific chemical structure, which includes a chloro group and an acetate ester. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

22304-34-3

Molecular Formula

C22H27ClO4

Molecular Weight

390.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1

InChI Key

PSJMYDLEWUWIAN-KYPKCDLESA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C

Appearance

Solid powder

Key on ui other cas no.

22304-34-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amadinone acetate;  RS 2208;  RS-2208

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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